N-methyl-N-[(2-methylphenyl)methyl]carbamoyl chloride
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Overview
Description
N-methyl-N-[(2-methylphenyl)methyl]carbamoyl chloride is a chemical compound with the molecular formula C9H10ClNO. It is a derivative of carbamoyl chloride and is used in various chemical reactions and industrial applications. This compound is known for its reactivity and is often utilized as an intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-methyl-N-[(2-methylphenyl)methyl]carbamoyl chloride can be synthesized through the reaction of N-methyl-N-[(2-methylphenyl)methyl]amine with phosgene (carbonyl dichloride). The reaction typically takes place in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions to prevent decomposition or side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound involves the continuous feeding of N-methyl-N-[(2-methylphenyl)methyl]amine and phosgene into a reactor. The reaction mixture is then subjected to distillation to separate the desired product from by-products and unreacted starting materials. The final product is often purified through recrystallization or other suitable methods to achieve the required purity.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-[(2-methylphenyl)methyl]carbamoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding carbamates, ureas, and thiocarbamates.
Hydrolysis: In the presence of water, it hydrolyzes to form N-methyl-N-[(2-methylphenyl)methyl]amine and carbon dioxide.
Condensation Reactions: It can participate in condensation reactions with compounds containing active hydrogen atoms.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Solvents: Dichloromethane, chloroform, ethanol
Catalysts: Acid or base catalysts may be used to facilitate certain reactions.
Major Products Formed
Carbamates: Formed by reaction with alcohols
Ureas: Formed by reaction with amines
Thiocarbamates: Formed by reaction with thiols
Scientific Research Applications
N-methyl-N-[(2-methylphenyl)methyl]carbamoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Utilized in the development of drugs and therapeutic agents.
Industry: Applied in the production of polymers, resins, and other materials.
Mechanism of Action
The mechanism of action of N-methyl-N-[(2-methylphenyl)methyl]carbamoyl chloride involves its reactivity with nucleophiles. The compound’s electrophilic carbonyl carbon is susceptible to nucleophilic attack, leading to the formation of various derivatives. This reactivity is exploited in organic synthesis to introduce carbamoyl groups into target molecules.
Comparison with Similar Compounds
Similar Compounds
- N-methyl-N-phenylcarbamoyl chloride
- N-methylcarbamoyl chloride
- N-phenylcarbamoyl chloride
Uniqueness
N-methyl-N-[(2-methylphenyl)methyl]carbamoyl chloride is unique due to the presence of the 2-methylphenyl group, which imparts specific steric and electronic properties. This makes it distinct from other carbamoyl chlorides and allows for selective reactions and applications in organic synthesis.
Properties
Molecular Formula |
C10H12ClNO |
---|---|
Molecular Weight |
197.66 g/mol |
IUPAC Name |
N-methyl-N-[(2-methylphenyl)methyl]carbamoyl chloride |
InChI |
InChI=1S/C10H12ClNO/c1-8-5-3-4-6-9(8)7-12(2)10(11)13/h3-6H,7H2,1-2H3 |
InChI Key |
YJCWUGPIEFCJDY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CN(C)C(=O)Cl |
Origin of Product |
United States |
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